molecular formula C9H12N2O3 B12750521 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- CAS No. 34147-96-1

4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo-

Cat. No.: B12750521
CAS No.: 34147-96-1
M. Wt: 196.20 g/mol
InChI Key: GBHSGNJNLYZWRZ-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

The synthesis of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine derivatives with tert-butyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrimidine ring or the tert-butyl group.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, it has potential applications in drug development, particularly in the design of inhibitors for specific enzymes or receptors. Additionally, it may have industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- include other pyrimidine derivatives with different substituents. For example, 5-Pyrimidinecarboxaldehyde, 2-(1,1-dimethylethyl)- is a related compound with similar chemical properties but different reactivity and applications. The uniqueness of 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-tert-butyl-2,4-dioxo-1H-pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)11-7(13)4-6(5-12)10-8(11)14/h4-5H,1-3H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHSGNJNLYZWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187746
Record name 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34147-96-1
Record name 3-tert-Butyl-6-formyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034147961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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